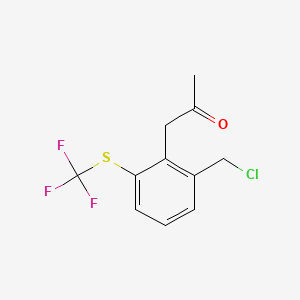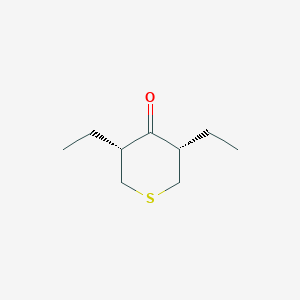
2,5-Diamino-1,6-diphenyl-3-hydroxyhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane is a chiral compound with significant importance in the pharmaceutical industry. It serves as a key intermediate in the synthesis of HIV protease inhibitors such as lopinavir and ritonavir . This compound is characterized by its two amino groups, one hydroxyl group, and two phenyl groups attached to a hexane backbone, making it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane typically begins with L-phenylalanine. The process involves several steps, including N,O-benzylation, cyanidation, Grignard reaction, and reduction . The key intermediate, (2S,3S,5S)-5-amino-2-dibenzylamino-1,6-diphenylhexan-3-ol, is obtained and subsequently subjected to debenzylation to yield the final product .
Industrial Production Methods
In industrial settings, the production of (2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane involves the purification of its crystalline acid addition salt. This method ensures high purity and yield, which is crucial for its application in the pharmaceutical industry .
化学反応の分析
Types of Reactions
(2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various amines .
科学的研究の応用
(2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane has numerous applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of (2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane involves its interaction with specific molecular targets and pathways. In the context of HIV protease inhibitors, the compound acts by inhibiting the protease enzyme, which is essential for the maturation of the virus. This inhibition prevents the virus from replicating and spreading .
類似化合物との比較
Similar Compounds
(2S,3S,5S)-5-Amino-2-(benzylamino)-1,6-diphenylhexan-3-ol: Another intermediate used in the synthesis of HIV protease inhibitors.
(2S,3S,4R,5S)-2-(4-Amino-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-[(methylsulfanyl)methyl]-3,4-pyrrolidinediol: A compound with similar structural features and biological activities.
Uniqueness
What sets (2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane apart is its specific configuration and functional groups, which make it a highly effective intermediate in the synthesis of antiviral drugs. Its ability to undergo various chemical reactions also adds to its versatility and utility in scientific research and industrial applications .
特性
分子式 |
C18H24N2O |
|---|---|
分子量 |
284.4 g/mol |
IUPAC名 |
2,5-diamino-1,6-diphenylhexan-3-ol |
InChI |
InChI=1S/C18H24N2O/c19-16(11-14-7-3-1-4-8-14)13-18(21)17(20)12-15-9-5-2-6-10-15/h1-10,16-18,21H,11-13,19-20H2 |
InChIキー |
BIZHLXOOWGXFLC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14073684.png)











